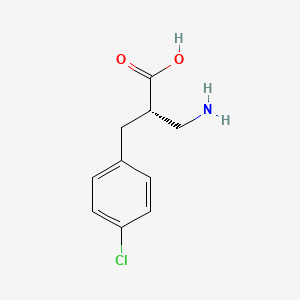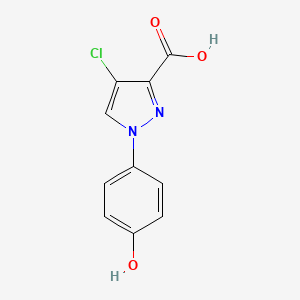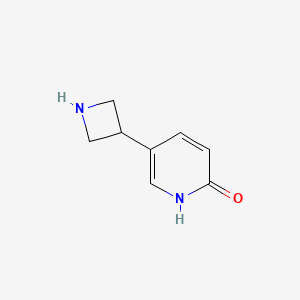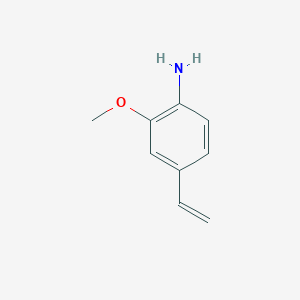
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid is an organic compound with a molecular formula of C10H12ClNO2 This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a propanoic acid moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-chlorobenzyl chloride and (S)-alanine. The reaction typically proceeds through a nucleophilic substitution reaction where the amino group of (S)-alanine attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can be compared with other similar compounds to highlight its uniqueness:
(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid: Contains a bromine atom, which can affect its reactivity and interactions with biological targets.
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid: The presence of a methyl group instead of chlorine can result in different steric and electronic effects.
These comparisons illustrate how small changes in the molecular structure can significantly impact the properties and applications of the compound.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
(2S)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
DHPVJZGGWAJJBV-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)


![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)



![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)




